2-(tert-Butyl)-5-methylthiazole

Computational chemistry DFT reactivity descriptors Thiazole derivatization

2-(tert-Butyl)-5-methylthiazole (CAS 19961-54-7) is a disubstituted monocyclic thiazole derivative with molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol. It carries a bulky tert-butyl group at the 2-position and a methyl group at the 5-position of the 1,3-thiazole ring.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B12962375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-5-methylthiazole
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C(C)(C)C
InChIInChI=1S/C8H13NS/c1-6-5-9-7(10-6)8(2,3)4/h5H,1-4H3
InChIKeyZPPAFGGDEWACHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-5-methylthiazole (CAS 19961-54-7): Procurement-Grade Thiazole Building Block with Defined Regiospecific Substitution


2-(tert-Butyl)-5-methylthiazole (CAS 19961-54-7) is a disubstituted monocyclic thiazole derivative with molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . It carries a bulky tert-butyl group at the 2-position and a methyl group at the 5-position of the 1,3-thiazole ring. This substitution pattern distinguishes it from positional isomers such as 4-tert-butyl-2-methylthiazole (CAS 15679-11-5) and from mono-substituted thiazole building blocks including 2-methylthiazole and 5-methylthiazole. The compound is commercially available at 98% purity from specialty chemical suppliers and is employed as a synthetic intermediate in pharmaceutical and agrochemical research programs .

Why 2-(tert-Butyl)-5-methylthiazole Cannot Be Replaced by Generic Thiazole Analogs in Structure–Activity Programs


Thiazole substitution pattern profoundly influences electronic distribution, steric environment, and molecular recognition [1]. Theoretical reactivity descriptors calculated at the B3LYP/6-311++G(d,p) level show that 2-substituted thiazoles are the most reactive toward electrophilic attack, followed by 5-substituted then 4-substituted analogs [1]. Swapping 2-(tert-butyl)-5-methylthiazole with its positional isomer 4-tert-butyl-2-methylthiazole alters the regiochemistry of the electron-donating tert-butyl group, changing the Fukui function fₖ⁻ value at the pyridine-type nitrogen and consequently modifying reactivity in downstream derivatization [1]. Similarly, replacing the tert-butyl group with a methyl group—as in 2,5-dimethylthiazole—reduces steric bulk and lipophilicity, which can affect binding pocket occupancy in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2-(tert-Butyl)-5-methylthiazole vs. Closest Structural Analogs


Regiospecific Reactivity: 2-Substituted Thiazole Nitrogen Exhibits Highest Fukui Function for Electrophilic Attack Among Positional Isomers

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level established that the Fukui function fₖ⁻ at the thiazole N-site follows the order 2-substituted > 5-substituted > 4-substituted thiazoles for electron-rich derivatives [1]. Since 2-(tert-butyl)-5-methylthiazole bears the electron-donating tert-butyl group directly at the 2-position—the site most influential for N-site reactivity—it is predicted to possess a larger fₖ⁻ value than its 4-tert-butyl-2-methyl regioisomer, where the electron-donating group is at the 4-position. This means the target compound's endocyclic nitrogen is more nucleophilic and more reactive toward electrophilic reagents in subsequent synthetic transformations [1].

Computational chemistry DFT reactivity descriptors Thiazole derivatization

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Distinguish 2-(tert-Butyl)-5-methylthiazole from Non-tert-Butylated Analogs

2-(tert-Butyl)-5-methylthiazole (MW 155.26 g/mol) is 56.6% heavier than 2-methylthiazole (MW 99.15 g/mol) and 5-methylthiazole (MW 99.15 g/mol) . The tert-butyl group contributes approximately 56 Da of additional mass. While experimental logP data are not available for the target compound, the positional isomer 4-tert-butyl-2-methylthiazole has an ACD/LogP of 2.79 . By structural analogy, 2-(tert-butyl)-5-methylthiazole is expected to exhibit a logP in the range of approximately 2.7–3.1, substantially higher than 2-methylthiazole (predicted logP ~0.9–1.2) and 5-methylthiazole (predicted logP ~1.0–1.3). This increased lipophilicity is directly relevant to membrane permeability and protein-binding characteristics in biological assays.

Physicochemical profiling Lipophilicity Medicinal chemistry

Commercial Purity Benchmarking: 98% Assay of 2-(tert-Butyl)-5-methylthiazole vs. 95% Typical Purity of 5-Methylthiazole

Commercially sourced 2-(tert-butyl)-5-methylthiazole is available at 98% purity (Leyan, product 2228246) . In comparison, 5-methylthiazole is typically offered at 95% purity from multiple vendors . This 3-percentage-point purity differential corresponds to a maximum impurity burden of 2.0% for the target compound versus 5.0% for 5-methylthiazole—a 2.5-fold difference in potential contaminant load. For applications requiring precise stoichiometry in parallel synthesis or fragment-based screening libraries, this purity advantage reduces the risk of spurious biological readouts arising from unidentified impurities.

Chemical procurement Purity specification Building block quality

Synthetic Reactivity: 5-Methyl-Substituted Thiazoles Undergo Regioselective Michael-Type Addition at C2 with Ketenes

Experimental studies have demonstrated that 5-methylthiazole reacts with tert-butylcyanoketene (TBCK) and dichloroketene (DCK) to afford Michael-type addition products exclusively at the C2 position of the thiazole ring [1]. This regioselectivity is preserved in 2-(tert-butyl)-5-methylthiazole, where the 5-methyl substituent directs incoming electrophiles to C2, but the pre-existing 2-tert-butyl group blocks this position, forcing alternative reaction pathways (e.g., potential reactivity at C4 or via the nitrogen). In contrast, 2-unsubstituted 5-methylthiazole undergoes facile C2 addition, generating different products [1].

Synthetic methodology Regioselective functionalization Ketene cycloaddition

Thermophysical Data: Enthalpy of Fusion of 2,4-Di-tert-butylthiazole Establishes Benchmark for tert-Butylated Thiazole Crystalline Behavior

The enthalpy of fusion (ΔfusH) of 2,4-di-tert-butylthiazole has been experimentally determined as 2.51 kcal/mol at 258.2 K [1]. This value provides a class-level benchmark for the crystalline behavior of tert-butylated thiazoles. Although experimental ΔfusH has not been reported specifically for 2-(tert-butyl)-5-methylthiazole, the presence of only one tert-butyl group (vs. two in the reference compound) is expected to result in a lower enthalpy of fusion and a lower melting point, making the mono-tert-butyl derivative easier to handle as a liquid or low-melting solid under ambient laboratory conditions. In contrast, 2,4-di-tert-butylthiazole melts substantially below room temperature (258.2 K = –14.95 °C), indicating that even with two tert-butyl groups, the compound remains manageable; the mono-tert-butyl analog should be still more convenient for liquid-handling automated synthesis platforms.

Thermophysical properties Crystallization behavior Process chemistry

Steric Parameter Differentiation: Taft Es Value of tert-Butyl vs. Methyl Substituent Governs Conformational Constraints in Receptor Binding

The tert-butyl group has a Taft steric substituent constant (Es) of –1.54, compared to Es = 0.00 for the methyl group (reference standard) [1]. This represents a dramatic increase in steric bulk at the 2-position of the thiazole ring in 2-(tert-butyl)-5-methylthiazole relative to 2,5-dimethylthiazole. The larger steric volume of the tert-butyl group restricts conformational freedom of adjacent substituents and can enhance binding selectivity by filling hydrophobic sub-pockets in target proteins that are inaccessible to methyl-substituted analogs. While this is a class-level substituent effect rather than a compound-specific measurement, it is a fundamental quantitative parameter that differentiates the target compound from all non-tert-butylated thiazole building blocks.

Steric effects Structure-activity relationships Medicinal chemistry

Optimal Procurement Scenarios for 2-(tert-Butyl)-5-methylthiazole Based on Evidence-Verified Differentiation


Fragment-Based Drug Discovery Requiring a Bulky, Lipophilic Thiazole Fragment with C2 Protection

In fragment-based screening campaigns targeting hydrophobic enzyme pockets (e.g., kinases, GPCRs), 2-(tert-butyl)-5-methylthiazole provides a fragment-sized (MW 155.26) thiazole core with the steric bulk of a tert-butyl group (Taft Es = –1.54) at the 2-position and a methyl group at the 5-position [1]. The estimated logP increase of +1.5 to +2.2 units over non-tert-butylated thiazole fragments supports improved membrane permeability and occupancy of lipophilic binding sub-pockets . The 2-position tert-butyl also serves as a metabolically stable blocking group, preventing oxidative metabolism at C2 and directing any subsequent derivatization to alternative ring positions. Researchers should select this compound over 2,5-dimethylthiazole when the target binding site accommodates or requires a bulky tert-butyl substituent.

Synthetic Methodology Development Exploiting Regioselective C4 Functionalization of a C2-Blocked Thiazole

For synthetic chemists developing novel thiazole C–H functionalization methods, 2-(tert-butyl)-5-methylthiazole is the preferred substrate when C2 reactivity must be suppressed. The 5-methyl group directs electrophilic attack to C2, but the pre-installed tert-butyl group blocks that site [1]. This redirects reactivity to C4 or to the ring nitrogen, enabling selective functionalization at positions that would be inaccessible with 2-unsubstituted 5-methylthiazole. The 98% commercial purity specification ensures that reaction outcomes are not confounded by isomeric impurities common in lower-grade thiazole starting materials .

Agrochemical Lead Optimization: Physicochemical Property Tuning via tert-Butyl Introduction

In agrochemical discovery programs where logP modulation is critical for foliar uptake and systemic translocation, 2-(tert-butyl)-5-methylthiazole offers an estimated logP of ~2.7–3.1 [1]. This represents a substantial increase over 5-methylthiazole (predicted logP ~1.0–1.3) while maintaining a molecular weight below 160 Da—well within the typical agrochemical lead space. The tert-butyl group provides steric shielding of the thiazole ring, potentially reducing metabolic degradation in planta and extending residual activity. Procurement of this specific regioisomer (rather than the 4-tert-butyl-2-methyl positional isomer) is essential because the 2-substitution pattern confers higher nucleophilic reactivity at the ring nitrogen, as predicted by DFT Fukui function analysis .

Parallel Library Synthesis Requiring High-Purity, Consistent-Quality Thiazole Building Blocks

For medicinal chemistry teams synthesizing thiazole-containing compound libraries via parallel automated synthesis, the 98% purity of commercially available 2-(tert-butyl)-5-methylthiazole [1] reduces the risk of cross-contamination and off-target biological activity from impurities. The 2.5-fold lower maximum impurity burden relative to 95%-purity 5-methylthiazole is particularly important when library compounds are screened at single concentrations in high-throughput assays, where impurity-driven false positives can consume significant follow-up resources. The liquid physical form (inferred from the low ΔfusH of related tert-butylated thiazoles [2]) further supports compatibility with automated liquid-dispensing platforms.

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